molecular formula C10H7BrN2O B1331702 6-(4-Bromophenyl)pyridazin-3-ol CAS No. 50636-57-2

6-(4-Bromophenyl)pyridazin-3-ol

Cat. No. B1331702
CAS RN: 50636-57-2
M. Wt: 251.08 g/mol
InChI Key: SXDHLGDAZQDUBI-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)pyridazin-3-ol is a compound that belongs to the class of pyridazinone derivatives, which are heterocyclic compounds with significant pharmaceutical importance. These compounds are known for their diverse biological activities and potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was achieved by treating 2-(4-chloro-3-methylphenoxy)acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by several other steps to obtain the final compound . Similarly, the synthesis of 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine involved a series of reactions, including a Suzuki cross-coupling, to introduce the bromophenyl moiety .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and LC-MS, as well as X-ray diffraction (XRD) . Density functional theory (DFT) calculations are also performed to compare theoretical and experimental values, providing insights into the electronic properties of the compounds, such as the HOMO-LUMO energy gap and global reactivity descriptors .

Chemical Reactions Analysis

Pyridazinone derivatives can participate in various chemical reactions, which are essential for their functionalization and potential biological activity. For example, the compound 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine forms hydrogen-bonded dimers through C-H...pi(arene) interactions . These intermolecular interactions can significantly influence the chemical reactivity and stability of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, such as their crystalline structure, stability, and reactivity, are closely related to their molecular structure. The crystal structure of these compounds can be monoclinic with specific space groups, and they may exhibit intermolecular hydrogen bonding and other non-covalent interactions that affect their packing in the solid state . The basicity of pyridinols, for example, approaches physiological pH with increasing electron density in the ring, and their stability to air oxidation varies depending on the substitution pattern .

Scientific Research Applications

  • Base Oil Improvement

    • Field : Chemistry
    • Application : The compound is used as an antioxidant for local base oil .
    • Method : The compound is tested through the change in total acid number (TAN) .
    • Results : The compound showed good results as an antioxidant for base oil .
  • Corrosion Inhibitor

    • Field : Chemistry
    • Application : The compound is tested as a corrosion inhibitor for carbon steel in an acid medium .
    • Method : The efficiency of the compound as a corrosion inhibitor is tested and ranked .
    • Results : The compound showed good results as a corrosion inhibitor .
  • Medicinal Applications

    • Field : Medicinal Chemistry
    • Application : Pyridazin-3(2H)-one derivatives, including “6-(4-Bromophenyl)pyridazin-3-ol”, have attracted the attention of medicinal chemists due to their diverse pharmacological activities .
    • Method : The compound is incorporated into established medicinally active molecules, resulting in a wide range of pharmacological effects .
    • Results : The compound has shown a diverse range of pharmacological activities including cardiotonic, bronchodilatory, anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity .
  • Antimicrobial Activity

    • Field : Medicinal Chemistry
    • Application : Pyridazine and pyridazinone derivatives, including “6-(4-Bromophenyl)pyridazin-3-ol”, have shown a wide range of pharmacological activities such as antimicrobial .
    • Method : The compound is tested against various strains of bacteria and fungi .
    • Results : The compound has shown promising antimicrobial activity .
  • Antidepressant Activity

    • Field : Medicinal Chemistry
    • Application : Pyridazine and pyridazinone derivatives, including “6-(4-Bromophenyl)pyridazin-3-ol”, have shown antidepressant activity .
    • Method : The compound is tested in animal models of depression .
    • Results : The compound has shown promising antidepressant activity .
  • Anti-hypertensive Activity

    • Field : Medicinal Chemistry
    • Application : Pyridazine and pyridazinone derivatives, including “6-(4-Bromophenyl)pyridazin-3-ol”, have shown anti-hypertensive activity .
    • Method : The compound is tested in animal models of hypertension .
    • Results : The compound has shown promising anti-hypertensive activity .
  • Antiplatelet Activity

    • Field : Medicinal Chemistry
    • Application : Pyridazine and pyridazinone derivatives, including “6-(4-Bromophenyl)pyridazin-3-ol”, have shown antiplatelet activity .
    • Method : The compound is tested in models of platelet aggregation .
    • Results : The compound has shown promising antiplatelet activity .
  • Anticancer Activity

    • Field : Medicinal Chemistry
    • Application : Pyridazine and pyridazinone derivatives, including “6-(4-Bromophenyl)pyridazin-3-ol”, have shown anticancer activity .
    • Method : The compound is tested in various cancer cell lines .
    • Results : The compound has shown promising anticancer activity .
  • Herbicidal Activity

    • Field : Agrochemistry
    • Application : Pyridazine and pyridazinone derivatives, including “6-(4-Bromophenyl)pyridazin-3-ol”, have shown herbicidal activity .
    • Method : The compound is tested on various plant species .
    • Results : The compound has shown promising herbicidal activity .

properties

IUPAC Name

3-(4-bromophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDHLGDAZQDUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351033
Record name 6-(4-bromophenyl)pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Bromophenyl)pyridazin-3-ol

CAS RN

50636-57-2
Record name 6-(4-bromophenyl)pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 86.3 g of 6-(p-bromophenyl)-4,5-dihydro-3(2H)-pyridazinone (prepared as described in Example 5 of U.S. Pat. No. 3,689,652) in 500 ml. of glacial acetic acid is heated to 80° C. with continuous stirring. A solution of 60 g. (19.2 ml) of bromine in 80 ml. of acetic acid is added dropwise at 75°-80° C. over a period of 1 hour. The mixture is heated with stirring on a steam bath for 1/2 hour more and then poured into 3 liters of cracked ice and water. The white solid is collected by filtration and air dried, yielding 6-(p-bromophenyl)-3(2H)-pyridazinone.
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Synthesis routes and methods II

Procedure details

An 86.3 g. sample of 6-(p-bromophenyl)-4,5-dihydro-3(2H)-pyridazinone (prepared as in U.S. Pat. No. 3,689,652, Example 4) is dissolved in 500 ml. of glacial acetic acid by heating to 80° C. with continuous stirring. A solution of 60 g. of bromine in 80 ml. of acetic acid is added dropwise at 75°-80° C. over a one hour period. A solid is separated near the end of the addition. The reaction mixture is heated with stirring on the steam bath for half an hour more, then is poured into 3 liters of cracked ice-water. The white solid formed is collected by filtration and is air dried. The product is then recrystallized from ethyl alcohol to afford 6-(p-bromophenyl)-3(2H)-pyridazinone.
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